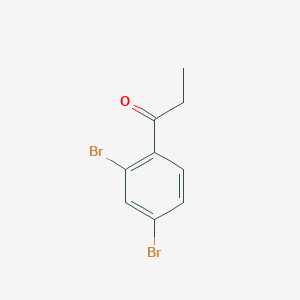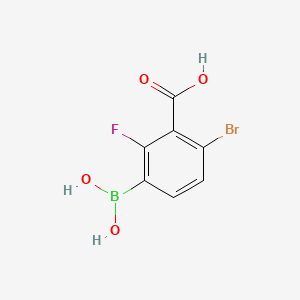
3-Borono-6-bromo-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Borono-6-bromo-2-fluorobenzoic acid is an organic compound with the molecular formula C7H5BBrFO4 It is a derivative of benzoic acid, featuring boronic acid, bromine, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Borono-6-bromo-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
For example, a typical synthetic route might start with 2-fluorobenzoic acid, which undergoes bromination to form 2-bromo-6-fluorobenzoic acid. This intermediate is then subjected to a boronation reaction to introduce the boronic acid group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Borono-6-bromo-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Borono-6-bromo-2-fluorobenzoic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Borono-6-bromo-2-fluorobenzoic acid is primarily related to its ability to participate in coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the fluorine and bromine substituents, which influence the reactivity of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluorobenzoic acid: Similar structure but lacks the boronic acid group.
3-Bromo-5-fluorobenzoic acid: Similar structure but with different substitution pattern.
4-Bromo-2-fluorobenzoic acid: Another isomer with different substitution pattern.
Uniqueness
3-Borono-6-bromo-2-fluorobenzoic acid is unique due to the presence of both boronic acid and halogen substituents on the benzene ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The boronic acid group enables coupling reactions, while the bromine and fluorine atoms provide sites for further functionalization .
Properties
Molecular Formula |
C7H5BBrFO4 |
|---|---|
Molecular Weight |
262.83 g/mol |
IUPAC Name |
3-borono-6-bromo-2-fluorobenzoic acid |
InChI |
InChI=1S/C7H5BBrFO4/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,13-14H,(H,11,12) |
InChI Key |
QIEDCZLLSUAVQL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)C(=O)O)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


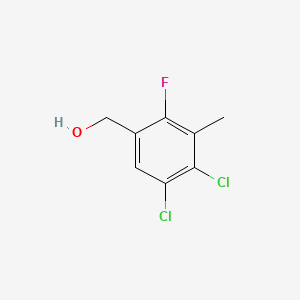
![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
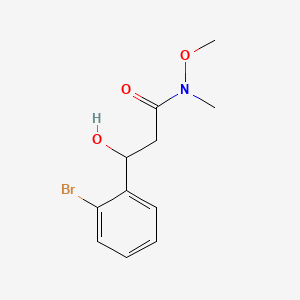
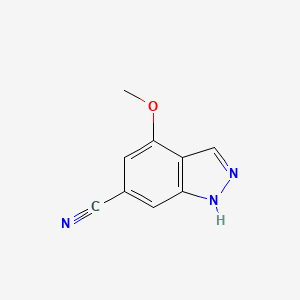
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
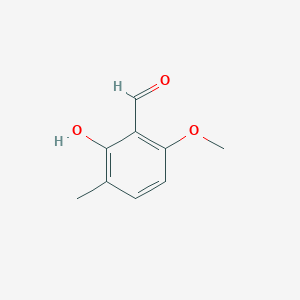

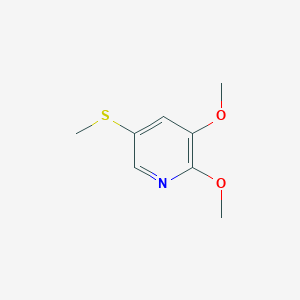
![(E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene}](/img/structure/B14024184.png)


